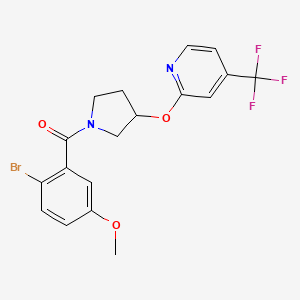

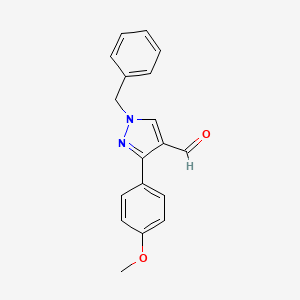

![molecular formula C20H13FN4O5S2 B2807452 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886893-02-3](/img/structure/B2807452.png)

3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

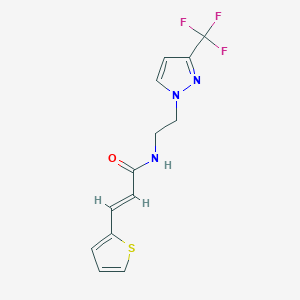

The compound “3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonamide group, a nitro group, and a benzamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, sulfonamide, nitro, and benzamide groups would likely influence its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the sulfonamide and benzamide groups could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and lipophilicity .Scientific Research Applications

Antimicrobial Activity

The compound 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide and its derivatives demonstrate significant potential in antimicrobial activity. Studies have synthesized various fluoro substituted sulphonamide benzothiazole compounds, including thiazole derivatives for antimicrobial screening. These compounds, due to their structural characteristics, exhibit a wide range of biodynamic properties. The synthesis of these compounds involves complex reactions starting from 3-chloro-4-fluoro aniline, suggesting their potent biodynamic agents due to the presence of fluorobenzenes and 2-substituted benzothiazoles (Jagtap et al., 2010).

Synthesis and Structural Studies

Research on the synthesis and structural studies of related compounds highlights the development of new nitro and sulfonamide derivatives. An improved procedure for the synthesis of these compounds demonstrates the significance of the sulfamoyl group and the role of electron-withdrawing substituents in the compound's efficacy. The structural analysis through spectroscopic methods confirms the complex nature of these molecules (Shlenev et al., 2017).

Anticancer and PI3K/mTOR Inhibition

One of the notable applications of similar compounds is in cancer research, where derivatives of the 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide structure serve as inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These inhibitors show potent and efficacious in vitro and in vivo activities. The structural modifications aim to improve metabolic stability and reduce toxicities, making them valuable in developing anticancer therapies (Stec et al., 2011).

Antimalarial and COVID-19 Research

The antimalarial potential of sulfonamide derivatives, including computational calculations and molecular docking studies, reveals the adaptability of these compounds against various diseases. The exploration into their effectiveness against COVID-19 provides a testament to the versatility of these molecules in drug discovery, demonstrating significant activity through molecular docking against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWOGNSNSWYVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2807375.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)

![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)

![(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2807381.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2807382.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2807385.png)

![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)